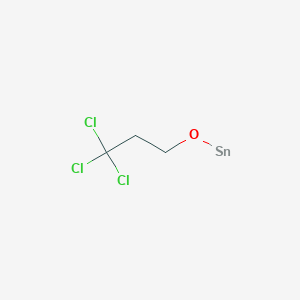
4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione is a heterocyclic compound that belongs to the class of pyrazolidinediones. These compounds are known for their diverse biological activities and have been widely applied in pharmaceutical and agricultural fields . The structure of this compound includes a pyrazolidine ring with two methylphenyl groups and a butyl group attached, which contributes to its unique properties.
準備方法
The synthesis of 4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with diketones under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of silver-mediated cycloaddition reactions has been reported to provide high yields under mild conditions .
化学反応の分析
4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of pyrazole derivatives, while reduction can yield hydrazine derivatives .
科学的研究の応用
This compound has been extensively studied for its applications in various scientific fields. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, it has shown potential as an anti-inflammatory and analgesic agent due to its ability to inhibit prostaglandin synthesis . Additionally, it has been used in the development of color formers in color photography .
作用機序
The mechanism of action of 4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione involves the inhibition of prostaglandin H synthase and prostacyclin synthase through peroxide-mediated deactivation . This leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain. The compound’s anti-inflammatory and analgesic effects are primarily attributed to this mechanism .
類似化合物との比較
4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione can be compared with other pyrazolidinedione derivatives such as phenylbutazone and pyrazolone . While phenylbutazone is widely used for its anti-inflammatory properties, this compound offers unique structural features that may enhance its biological activity . Other similar compounds include 1,2-dihydropyrazol-3-one and 3,5-dioxotetrahydropyrazoles, which also exhibit diverse pharmacological activities .
特性
CAS番号 |
64467-37-4 |
|---|---|
分子式 |
C21H24N2O2 |
分子量 |
336.4 g/mol |
IUPAC名 |
4-butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C21H24N2O2/c1-4-5-12-17-20(24)22(18-13-8-6-10-15(18)2)23(21(17)25)19-14-9-7-11-16(19)3/h6-11,13-14,17H,4-5,12H2,1-3H3 |
InChIキー |
XUISKOLEFZHPFO-UHFFFAOYSA-N |
正規SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2C)C3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


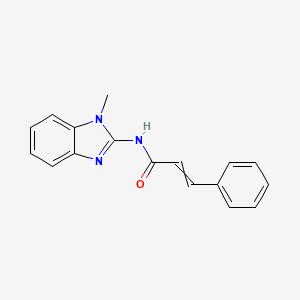
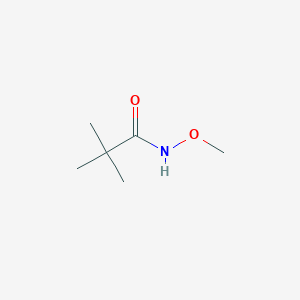

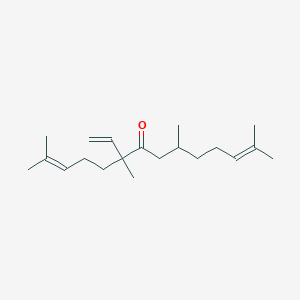

![Diethyl [2-(benzylamino)propan-2-yl]phosphonate](/img/structure/B14485242.png)

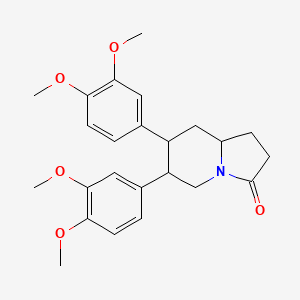
stannane](/img/structure/B14485260.png)
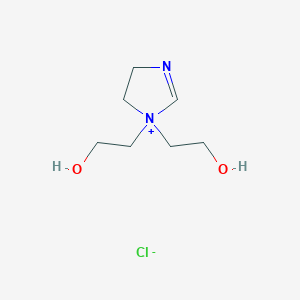

![1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis-](/img/structure/B14485289.png)
![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)
